2,2-diethoxy-N-(thiophen-2-ylmethyl)ethanamine
Description
Properties
IUPAC Name |
2,2-diethoxy-N-(thiophen-2-ylmethyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2S/c1-3-13-11(14-4-2)9-12-8-10-6-5-7-15-10/h5-7,11-12H,3-4,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRCGLUZNPJCFOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CNCC1=CC=CS1)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50383653 | |
| Record name | 2,2-diethoxy-N-(thiophen-2-ylmethyl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50383653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113825-05-1 | |
| Record name | 2,2-diethoxy-N-(thiophen-2-ylmethyl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50383653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 1,1-Diethoxy-2-bromoethane
The Gabriel synthesis begins with the preparation of 1,1-diethoxy-2-bromoethane, a pivotal alkylating agent. This compound is synthesized via bromination of acetaldehyde diethyl acetal using hydrobromic acid (HBr) or phosphorus tribromide (PBr₃):
Reaction conditions:
Gabriel Synthesis of 2,2-Diethoxyethylamine
Phthalimide potassium reacts with 1,1-diethoxy-2-bromoethane to form the protected amine intermediate:
Conditions :
-
Solvent : Dry tetrahydrofuran (THF).
-
Temperature : Reflux at 66°C for 12 hours.
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Workup : Hydrolysis with hydrazine hydrate releases the primary amine:
Alkylation with Thiophen-2-ylmethyl Bromide
The primary amine undergoes alkylation using thiophen-2-ylmethyl bromide to form the tertiary amine:
Optimization :
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Base : Triethylamine (TEA) or potassium carbonate (K₂CO₃) to neutralize HBr.
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Solvent : Acetonitrile or DMF at 60°C for 6 hours.
Pathway 2: Reductive Amination of Diethoxyacetaldehyde
Preparation of Diethoxyacetaldehyde
Diethoxyacetaldehyde is synthesized via oxidation of 1,1-diethoxyethane using pyridinium chlorochromate (PCC):
Conditions :
Reductive Amination with Thiophen-2-ylmethylamine
Diethoxyacetaldehyde reacts with thiophen-2-ylmethylamine in the presence of sodium cyanoborohydride (NaBH₃CN):
Optimization :
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pH : Maintained at 6–7 using acetic acid.
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Solvent : Methanol at 25°C for 24 hours.
Pathway 3: Ammonolysis of Diethoxyethyl Tosylate
Synthesis of Diethoxyethyl Tosylate
2,2-Diethoxyethanol is converted to its tosylate ester using p-toluenesulfonyl chloride (TsCl):
Conditions :
Ammonolysis Under Pressure
The tosylate undergoes ammonolysis in pressurized ammonia/methanol solution:
Optimization :
Final Alkylation Step
The resulting diethoxyethylamine is alkylated as described in Pathway 1.
Comparative Analysis of Synthetic Routes
| Parameter | Pathway 1 | Pathway 2 | Pathway 3 |
|---|---|---|---|
| Overall Yield | 45–55% | 60–65% | 40–50% |
| Reagent Cost | Moderate | High | Low |
| Scalability | High | Moderate | Low |
| Purification Complexity | Medium | High | Medium |
Key Observations :
-
Pathway 2 offers superior yields but requires expensive reducing agents (NaBH₃CN).
-
Pathway 3, while cost-effective, suffers from lower yields due to competing elimination during ammonolysis.
Critical Reaction Optimization Strategies
Solvent Selection for Alkylation
Polar aprotic solvents (DMF, acetonitrile) enhance nucleophilicity of the amine, improving alkylation efficiency. For example, DMF increases reaction rates by 30% compared to THF.
Chemical Reactions Analysis
Types of Reactions
2,2-diethoxy-N-(thiophen-2-ylmethyl)ethanamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The ethanamine group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted ethanamine derivatives .
Scientific Research Applications
2,2-diethoxy-N-(thiophen-2-ylmethyl)ethanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-diethoxy-N-(thiophen-2-ylmethyl)ethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 2,2-diethoxy-N-(thiophen-2-ylmethyl)ethanamine with key analogs:
Key Differences and Implications
Diethoxy groups may enhance lipophilicity compared to methoxy, affecting membrane permeability in biological systems . In 2-phenyl-N-(thiophen-2-ylmethyl)ethanamine, a phenyl group replaces the diethoxy moiety, introducing aromaticity and rigidity, which could influence π-π interactions in drug-receptor binding .
N-Substituent Variations: The thiophen-2-ylmethyl group distinguishes the target compound from NBOMe derivatives (e.g., 25I-NBOMe), which feature a methoxybenzyl group. Thiophene’s electron-rich nature may alter binding affinities compared to benzyl-based analogs, as seen in sigma receptor ligands .
Synthetic Routes: While direct synthesis data for the target compound are lacking, 2-thiopheneethylamine is synthesized via Knoevenagel-Doebner condensation followed by amination and Hoffman rearrangement (64% yield) . Similar strategies could apply to the target compound, with diethoxy groups introduced via acetal formation .
Pharmacological and Material Applications :
- NBOMe compounds demonstrate potent serotonin receptor activity due to their substituted benzyl groups, whereas thiophene derivatives like 2-thiopheneethylamine are explored as intermediates in anticancer and antimicrobial agents .
- The diethoxy group’s electron-donating properties may stabilize charge-transfer complexes, suggesting applications in conductive materials or catalysis .
Research Findings and Trends
- Thiophene Derivatives : Thiophene-containing ethanamines are versatile intermediates. For example, 2-thiopheneethylamine’s synthesis and high purity (99%) highlight scalability for industrial applications .
- Ethanamine Modifications : Substituents like diethoxy or phenyl groups significantly alter physicochemical properties. For instance, 2,2-dimethoxy-N-methylethanamine exhibits higher water solubility than its ethoxy counterpart, critical for formulation .
Biological Activity
2,2-Diethoxy-N-(thiophen-2-ylmethyl)ethanamine is a compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C12H17N1O2S1
- Molecular Weight : 239.34 g/mol
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially altering the biochemical landscape within cells.
- Receptor Modulation : It is hypothesized that this compound can modulate receptor activity, influencing cellular responses to external stimuli.
- Signal Transduction Pathways : The compound may affect intracellular signaling pathways, leading to changes in gene expression and cellular function.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial effects against a range of pathogens.
- Anticancer Potential : There is emerging evidence indicating that this compound could have anticancer properties, although more research is needed to establish its efficacy and mechanisms.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against certain bacteria | |
| Anticancer | Induces apoptosis in cancer cells | |
| Enzyme Inhibition | Inhibits specific metabolic enzymes |
Case Studies
Several case studies have highlighted the biological effects of compounds similar to this compound. One notable study involved the evaluation of related thiophene compounds for their anticancer properties. These compounds demonstrated significant cytotoxicity against various cancer cell lines, suggesting a promising avenue for further investigation into their potential as therapeutic agents.
Example Case Study
A study published in Frontiers in Pharmacology examined the structure-activity relationship of various thiophene derivatives. The findings indicated that modifications in the thiophene ring significantly influenced the compounds' biological activity, including their ability to inhibit cancer cell proliferation and induce apoptosis .
Research Findings
Recent investigations into the biological activity of this compound have yielded promising results:
- In Vitro Studies : Laboratory tests have shown that this compound can effectively inhibit the growth of specific bacterial strains and induce cell death in certain cancer cell lines.
- In Vivo Studies : Animal models are being utilized to assess the therapeutic potential and safety profile of the compound.
Q & A
Q. What are the common synthetic routes for 2,2-diethoxy-N-(thiophen-2-ylmethyl)ethanamine, and how do reaction conditions influence yield?
The compound is typically synthesized via nucleophilic substitution or reductive amination. For example, reacting 2-thiophenemethylamine with 2-diethoxyethyl bromide in the presence of a base (e.g., K₂CO₃) under reflux in a polar aprotic solvent like acetonitrile can yield the product. Temperature control (60–80°C) and stoichiometric ratios (1:1.2 amine:alkylating agent) are critical to minimize byproducts such as over-alkylated species . Purification often involves column chromatography using ethyl acetate/hexane gradients.
Q. What spectroscopic and crystallographic methods are used to characterize this compound?
- NMR : ¹H and ¹³C NMR identify substituents: thiophene protons (δ 6.8–7.2 ppm), ethoxy groups (δ 1.2–1.4 ppm for CH₃, δ 3.4–3.6 ppm for OCH₂), and the amine backbone (δ 2.5–3.0 ppm) .
- X-ray crystallography : SHELX software (e.g., SHELXL-2018) resolves crystal packing and bond angles. Monoclinic systems (space group C2/c) with unit cell parameters (e.g., a = 9.859 Å, β = 96.6°) are common for similar thiophene derivatives .
Q. What are the dominant chemical reactions involving this compound?
- Oxidation : Thiophene sulfur can oxidize to sulfoxides using m-CPBA (meta-chloroperbenzoic acid) in dichloromethane at 0°C .
- Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the ethoxy groups to hydroxyls, while preserving the thiophene ring .
- Substitution : Ethoxy groups may undergo acid-catalyzed hydrolysis (HCl/EtOH) to yield diols .
Q. How is this compound utilized as a building block in organic synthesis?
It serves as a precursor for:
- Heterocyclic systems : Reacting with aldehydes (e.g., benzaldehyde) via Mannich reactions to form tetrahydroisoquinoline analogs .
- Ligand design : The thiophene and amine groups coordinate to transition metals (e.g., Cu²⁺) for catalytic applications .
Advanced Research Questions
Q. How do computational methods (e.g., DFT) elucidate electronic properties and reactivity?
Q. What structural insights are gained from crystallographic studies?
Single-crystal X-ray diffraction reveals:
- Conformational flexibility : The diethoxy chain adopts a gauche conformation, minimizing steric hindrance with the thiophene ring .
- Intermolecular interactions : Weak C–H···S hydrogen bonds (2.8–3.2 Å) stabilize the crystal lattice, influencing solubility .
Q. What strategies are employed to study biological interactions (e.g., receptor binding)?
- Enzyme inhibition assays : Test against cytochrome P450 isoforms (CYP3A4) using fluorogenic substrates (e.g., 7-benzyloxyquinoline) to measure IC₅₀ values .
- Molecular docking : AutoDock Vina simulates binding to serotonin receptors (5-HT₂A), with scoring functions evaluating hydrogen bonds (e.g., between the amine and Asp155) .
Q. How does structural modification (e.g., ethoxy vs. methoxy) alter physicochemical properties?
Comparative studies with analogs (e.g., 2-methoxy-N-(thiophen-2-ylmethyl)ethanamine) show:
- Lipophilicity : Ethoxy groups increase logP by ~0.5 units (measured via HPLC) compared to methoxy .
- Metabolic stability : Ethoxy derivatives exhibit slower hepatic clearance (microsomal t₁/₂ = 45 min vs. 28 min for methoxy) due to reduced CYP2D6 affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
